molecular formula C10H28N2O12P4 B1329627 Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- CAS No. 23605-74-5

Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-

Cat. No. B1329627
CAS RN: 23605-74-5
M. Wt: 492.23 g/mol
InChI Key: KIDJHPQACZGFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid derivatives, specifically those with a hexanediylbis(nitrilobis(methylene))tetrakis backbone, are of significant interest in the field of coordination chemistry and materials science. These compounds serve as versatile building blocks for the synthesis of complex structures, including metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, separation, and sensing technologies.

Synthesis Analysis

The synthesis of phosphonic acid derivatives often involves high-throughput approaches to explore the formation of coordination frameworks with various metals. For instance, 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid) has been used to create new lanthanide phosphonates under hydrothermal conditions, resulting in 14 new compounds with three distinct structure types . Similarly, novel pyrazolo[3,4-b]quin

Scientific Research Applications

Stability Constants of Phosphonic Acids

Research on phosphonic acids, including 1-hydroxyethane-1,1-diylbisphosphonic acid, has critically evaluated experimental data on stability constants of proton and metal complexes. This study reviewed data published between 1950 and 1997, providing insights into the stability and interactions of phosphonic acids with various metals and protons. The research aids in understanding the chemical behavior and potential applications of these acids in various fields (Popov et al., 2001).

Coordination Polymers with Transition-Metal Ions

A study explored the synthesis and characterization of coordination polymers using a tetra-phosphonate acid ligand, reacting with various transition-metal ions under different pH conditions. This research provides insights into the potential applications of phosphonic acids in creating novel materials with unique properties (李宜峰, 2011).

Degradation of Phosphonates in Industrial Applications

The degradation of phosphonates like nitrilotris(methylenephosphonic acid) in the presence of MnII and molecular oxygen was investigated. This study is relevant to industrial and household applications such as cooling water systems and detergents, highlighting the environmental implications of phosphonate use and degradation pathways (Nowack & Stone, 2000).

Interaction with Calcite Crystal

A molecular dynamics simulation studied the interaction between calcite crystal and various phosphonic acids. The research sheds light on the scale inhibition efficiencies of these acids and their potential applications in preventing scale formation in industrial processes (Zeng et al., 2010).

Inhibition of Gypsum Crystallization

The effect of phosphonate additives on the crystallization of calcium sulfate dihydrate (gypsum) was examined. This study is significant for understanding how phosphonates can be used to control crystallization processes in industrial applications (Akyol et al., 2009).

Biodegradability and Environmental Impact

Research reviewed the environmental relevance, biodegradability, and removal of phosphonates in wastewater treatment plants. This study is crucial for understanding the environmental impact of phosphonates and their behavior in aquatic systems (Rott et al., 2018).

Safety And Hazards

The compound may be corrosive to metals . The safety measures include P234, P264, P280, P302+P352, P305+P351+P338, P310, P321, P332+P313, P362, P390, and P404 .

properties

IUPAC Name

[6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28N2O12P4/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDJHPQACZGFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N2O12P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066916
Record name Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-

CAS RN

23605-74-5
Record name Hexanediaminetetra(methylenephosphonic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23605-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanediaminetetra(methylenephosphonic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023605745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P,P',P'',P'''-[1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXANEDIAMINETETRA(METHYLENEPHOSPHONIC ACID)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MUB34NVUI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-
Reactant of Route 2
Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-
Reactant of Route 3
Reactant of Route 3
Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-
Reactant of Route 4
Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-
Reactant of Route 5
Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-
Reactant of Route 6
Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-

Citations

For This Compound
1
Citations
DJ Randall, EC Robinson - Journal of the American College …, 1990 - journals.sagepub.com
Results: The oral minimum lethal dose for DEQUEST 2051 deflocculant and sequestrant was greater than 7940 mg/kg. For the doses of 7940, 10000 and 12600 mg/kg, the number of …
Number of citations: 0 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.